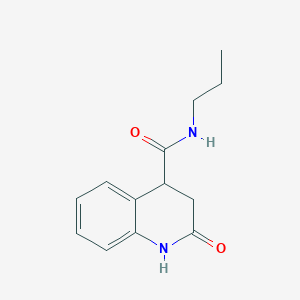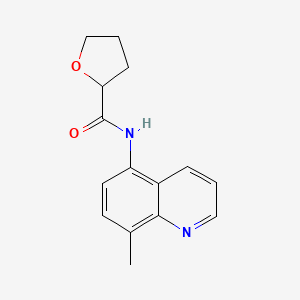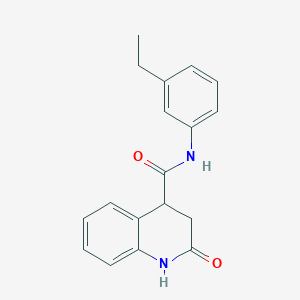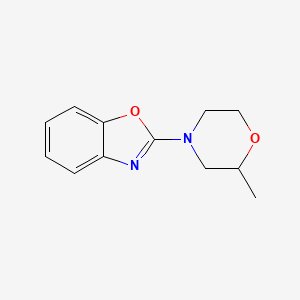![molecular formula C16H21NO2 B7493250 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a potential alternative to ketamine due to its similar pharmacological effects. MXE has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, the scientific community is interested in its potential therapeutic applications, particularly in the treatment of depression and chronic pain.
Mécanisme D'action
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. This results in a dissociative state, where the user experiences a sense of detachment from reality. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its euphoric and hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects. MXE has also been shown to have anti-inflammatory effects and may have potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in laboratory experiments. It has a long half-life, which allows for prolonged effects and easier dosing. MXE is also less potent than ketamine, which may make it easier to work with in laboratory settings. However, MXE has several limitations, including its potential for abuse and lack of standardization in dosing.
Orientations Futures
There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of MXE for these conditions. MXE may also have potential as an analgesic agent, particularly in the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these applications. Additionally, more research is needed to understand the long-term effects of MXE use, particularly in the context of recreational drug use.
Méthodes De Synthèse
MXE can be synthesized through a multi-step process involving the condensation of 3-methoxyphenylacetone with cyclohexanone followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-bromo-2-methylcyclopropane and a base to yield MXE.
Applications De Recherche Scientifique
MXE has been studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. MXE has also been investigated for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-9-14(11)16(18)17-8-4-7-15(17)12-5-3-6-13(10-12)19-2/h3,5-6,10-11,14-15H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVXYWNYPKKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
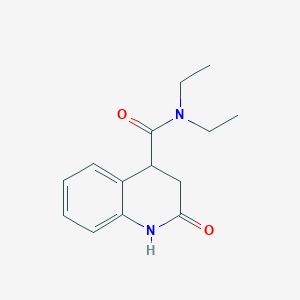

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
